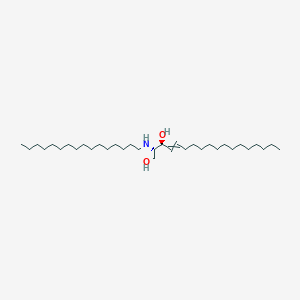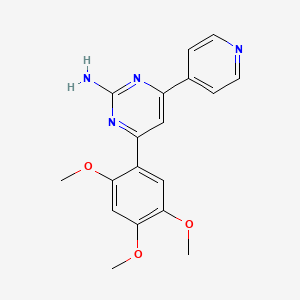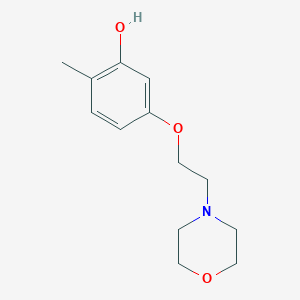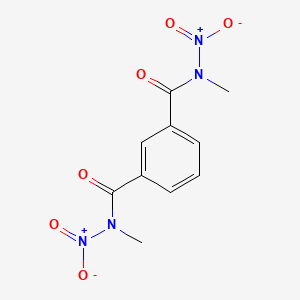
2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger synthesis, which involves the reaction of a ketene with an imine to form the azetidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Staudinger synthesis or other cyclization methods to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to β-lactam antibiotics.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- would depend on its specific biological target
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: A well-known β-lactam antibiotic with a similar four-membered ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action.
Carbapenems: Broad-spectrum β-lactam antibiotics with a similar core structure.
Uniqueness
2-Azetidinone, 3,3-dimethyl-4-(4-nitrophenyl)-1-phenyl- is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinones.
Propiedades
Número CAS |
835651-89-3 |
|---|---|
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
3,3-dimethyl-4-(4-nitrophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C17H16N2O3/c1-17(2)15(12-8-10-14(11-9-12)19(21)22)18(16(17)20)13-6-4-3-5-7-13/h3-11,15H,1-2H3 |
Clave InChI |
PGCZLLYOJSVGBD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
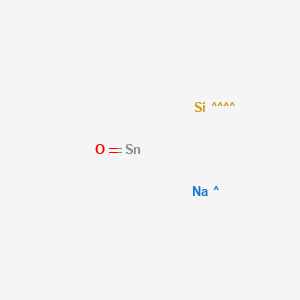
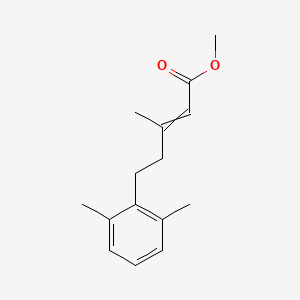
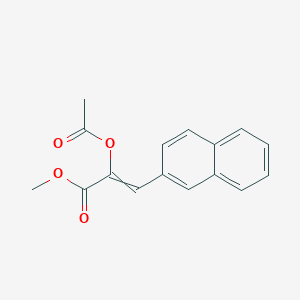
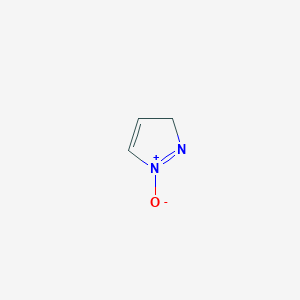
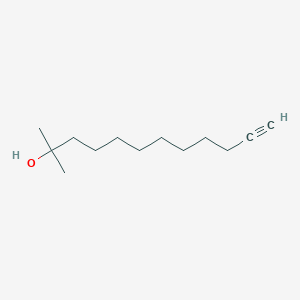

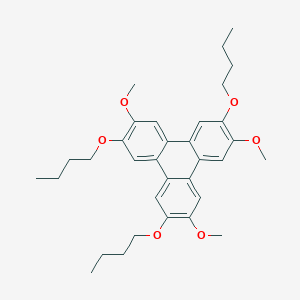
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
